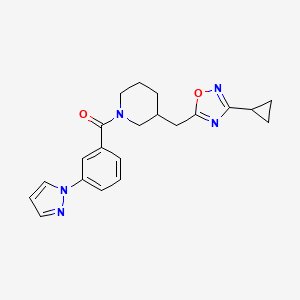

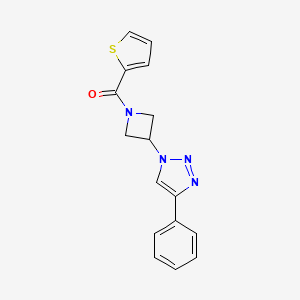

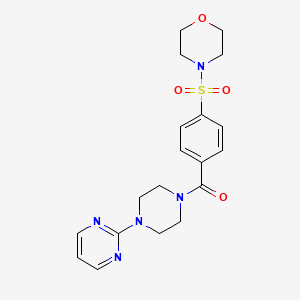

4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of heterocyclic compounds with thiophene-2-carboxamide functionalities is a topic of significant interest due to their potential biological activities. In the context of synthesizing compounds similar to "4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide", the literature presents various methodologies. For instance, one approach involves the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide to yield a pyrazole-1-carboxamide derivative . Another method describes the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide by reacting a thiazolidinone derivative with ammonia, followed by further reactions to yield various pyrimidinone derivatives . Additionally, a facile method for synthesizing 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones has been reported, which involves α-sulfenylation and nucleophilic cyclization . These methods highlight the versatility of thiophene-2-carboxamide as a building block for synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of compounds containing thiophene-2-carboxamide can be elucidated using single crystal X-ray diffraction studies. For example, a related compound crystallizes in the triclinic crystal system with specific unit cell parameters and is stabilized by hydrogen bond interactions . Although the exact structure of "4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide" is not provided, it can be inferred that similar analytical techniques could be used to determine its crystal and molecular structure, which would likely exhibit stabilization through similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiophene-2-carboxamide derivatives is quite diverse, as evidenced by the synthesis of various heterocyclic compounds. The carboxamide group can react with different reagents such as benzaldehyde, formic acid, and phenylisothiocyanate to yield pyrimidinone derivatives . The presence of the carboxamide group in the molecule provides a site for chemical transformations, which can be exploited to synthesize a wide range of biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)thiophene-2-carboxamide" are not detailed in the provided papers, the properties of related compounds can offer some insights. Typically, the solubility, melting point, and stability of such compounds are influenced by their molecular structure and the nature of their substituents. The hydrogen bonding interactions, as seen in the crystal structure analysis, can also affect the compound's melting point and solubility in various solvents . The biological activity studies of synthesized compounds, as mentioned, include their antibiotic efficacy against Gram-positive and Gram-negative bacteria, indicating their potential use in medical applications .

科学的研究の応用

Heterocyclic Synthesis

Researchers have explored the reactivity of thiophene derivatives towards the synthesis of complex heterocyclic frameworks. For instance, studies have demonstrated the synthesis of various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, indicating a broad utility in generating bioactive heterocycles (Mohareb et al., 2004). Similarly, the construction of thieno[2,3-d]pyrimidine derivatives from thiophene intermediates showcases their relevance in medicinal chemistry and drug design (Abdelrazek et al., 2008).

Conducting Polymers

The development of new soluble conducting polymers using thiophene derivatives highlights another application. These polymers show promising properties for electrochromic devices, underlined by studies on their synthesis, characterization, and application potential (Variş et al., 2006). This research opens avenues for advancements in materials science, particularly in developing new materials for electronic and optical applications.

Pharmaceutical Compounds Synthesis

The synthesis of antibiotic and antibacterial drugs from thiophene carboxamide derivatives underscores the significance of these compounds in pharmaceutical research. Investigations into their biological activity have led to the discovery of new antibiotic compounds effective against various bacterial strains (Ahmed, 2007). This research not only contributes to the fight against bacterial resistance but also showcases the versatility of thiophene derivatives in drug synthesis.

特性

IUPAC Name |

4-(3-methylphenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS2/c1-15-6-4-7-16(12-15)18-14-26-20(19(18)23-9-2-3-10-23)21(24)22-13-17-8-5-11-25-17/h2-12,14H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXRJDJWFUWLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

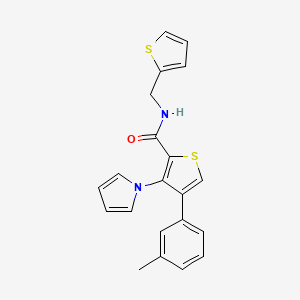

![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)

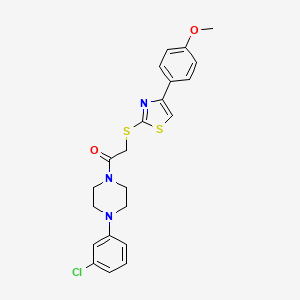

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)

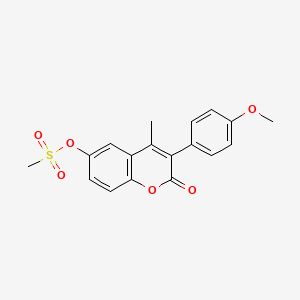

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)